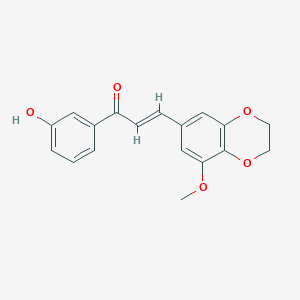
(2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one, also known as a derivative of benzodioxin and chalcone, has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
The compound features a conjugated system that enhances its reactivity and biological activity. The presence of the 3-hydroxyphenyl group and the methoxybenzodioxin moiety are pivotal for its pharmacological effects.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that it effectively increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro, suggesting a protective effect against oxidative damage .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:
- Caspase Activation : The compound upregulates caspases (caspase-3, -7), leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Inhibition of Metastasis : The compound has been reported to decrease the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it reduced edema and inflammatory cell infiltration .
The biological activities are attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Gene Expression Regulation : It influences the expression of genes associated with apoptosis and cell survival .
Study 1: Antioxidant Efficacy
In a laboratory study involving human liver cells (HepG2), treatment with varying concentrations of the compound resulted in a dose-dependent increase in SOD activity. The IC50 value for antioxidant activity was determined to be approximately 15 µM.
| Concentration (µM) | SOD Activity (%) |
|---|---|
| 0 | 100 |
| 5 | 120 |
| 10 | 150 |
| 15 | 180 |
Study 2: Anticancer Activity
A study assessed the anticancer effects on breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase-3 activity.
| Concentration (µM) | Caspase-3 Activity (Fold Increase) |
|---|---|
| 0 | 1 |
| 5 | 2 |
| 10 | 4 |
| 20 | 8 |
属性
IUPAC Name |
(E)-1-(3-hydroxyphenyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-16-9-12(10-17-18(16)23-8-7-22-17)5-6-15(20)13-3-2-4-14(19)11-13/h2-6,9-11,19H,7-8H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGIIJBYNSBRMX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














